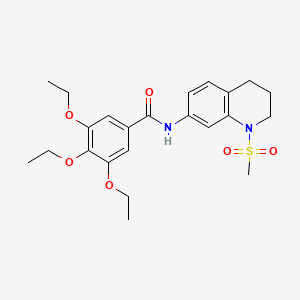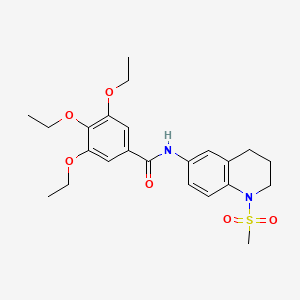
3,4,5-triethoxy-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-triethoxy-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide, also known as 3,4,5-TE-MSTQ, is an organic compound that has been extensively studied for its potential applications in various scientific research fields. It has been used as a reagent for organic synthesis, as a catalyst for chemical reactions, and as a drug for the treatment of various diseases. This compound has a wide range of applications due to its unique chemical structure and properties.
Scientific Research Applications
3,4,5-triethoxy-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamideQ has a wide range of applications in scientific research. It has been used as a reagent for organic synthesis, as a catalyst for chemical reactions, and as a drug for the treatment of various diseases. It has also been used as a model compound for studying the structure-activity relationships of other compounds. Furthermore, 3,4,5-triethoxy-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamideQ has been used as an inhibitor of enzymes, such as cyclooxygenase-2 and lipoxygenase, and as a modulator of signal transduction pathways, such as the MAPK pathway.
Mechanism of Action
The mechanism of action of 3,4,5-triethoxy-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamideQ is not yet fully understood. However, it is believed that this compound acts as an inhibitor of enzymes, such as cyclooxygenase-2 and lipoxygenase, by binding to their active sites and blocking their activity. It has also been suggested that 3,4,5-triethoxy-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamideQ modulates signal transduction pathways, such as the MAPK pathway, by binding to specific receptors and activating them.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,4,5-triethoxy-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamideQ are not yet fully understood. However, it has been suggested that this compound has anti-inflammatory, anti-oxidant, and anti-cancer properties. In addition, it has been shown to have neuroprotective and cardioprotective effects.
Advantages and Limitations for Lab Experiments
The main advantage of using 3,4,5-triethoxy-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamideQ for laboratory experiments is its low cost and availability. It is also relatively stable and easy to handle. However, there are some limitations to using this compound in laboratory experiments. For example, it has a low solubility in water, which can make it difficult to use in biochemical assays. In addition, the effects of this compound on living cells are not yet fully understood, which may limit its use in cell-based experiments.
Future Directions
There are many potential future directions for 3,4,5-triethoxy-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamideQ research. One possible direction is to investigate its effects on other enzymes and signal transduction pathways. It could also be used as a model compound to study the structure-activity relationships of other compounds. Additionally, further research could be done to better understand its biochemical and physiological effects, as well as its potential applications in drug development. Finally, 3,4,5-triethoxy-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamideQ could be used in cell-based experiments to study its effects on living cells.
Synthesis Methods
3,4,5-triethoxy-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamideQ can be synthesized through a multi-step process. The first step involves the reaction of 1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl chloride with 3,4,5-triethoxybenzene in the presence of a base, such as potassium carbonate. This reaction produces the desired product, 3,4,5-triethoxy-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamideQ, in high yields. Other methods of synthesis have also been reported, such as the reaction of 1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl chloride with 3-chloro-4,5-diethoxybenzene in the presence of a base, or the reaction of 1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl chloride with 1,3-diethoxybenzene in the presence of a base.
properties
IUPAC Name |
3,4,5-triethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O6S/c1-5-29-20-13-17(14-21(30-6-2)22(20)31-7-3)23(26)24-18-11-10-16-9-8-12-25(19(16)15-18)32(4,27)28/h10-11,13-15H,5-9,12H2,1-4H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAMKDLJSAWDZPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-triethoxy-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-ethoxypropyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide](/img/structure/B6572441.png)
![3-(4-chlorophenyl)-N-(2,2-diethoxyethyl)-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B6572442.png)
![2-[4-(4-ethoxy-3,5-dimethylbenzenesulfonyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B6572449.png)
![N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-ethoxy-3,5-dimethylbenzene-1-sulfonamide](/img/structure/B6572458.png)
![4-ethoxy-3,5-dimethyl-N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide](/img/structure/B6572462.png)
![4-ethoxy-3,5-dimethyl-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzene-1-sulfonamide](/img/structure/B6572467.png)
![3,4,5-triethoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B6572489.png)
![3,4,5-triethoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B6572496.png)

![3,4,5-triethoxy-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B6572508.png)
![N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4,5-triethoxybenzamide](/img/structure/B6572514.png)
![N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4,5-triethoxybenzamide](/img/structure/B6572524.png)
![2-[4-(2,5-diethoxybenzenesulfonyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine](/img/structure/B6572530.png)
![6-{[4-(4-ethoxybenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one](/img/structure/B6572537.png)